Cas no 1305208-36-9 (2-bromo-5-fluoropyridine-3-carbonitrile)

2-Bromo-5-fluoropyridine-3-carbonitrile is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its key structural features—a bromine substituent at the 2-position, a fluorine at the 5-position, and a nitrile group at the 3-position—make it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The electron-withdrawing nitrile and fluorine groups enhance reactivity, while the bromine serves as a handle for further functionalization. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals due to its stability and compatibility with diverse reaction conditions. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic applications.
2-bromo-5-fluoropyridine-3-carbonitrile structure
1305208-36-9 structure
Product Name:2-bromo-5-fluoropyridine-3-carbonitrile
CAS No:1305208-36-9
MF:C6H2BrFN2
MW:200.995883464813
MDL:MFCD28735369
CID:4582504
PubChem ID:53429157
Update Time:2025-11-02

2-bromo-5-fluoropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-5-fluoropyridine-3-carbonitrile
    • 2-BROMO-5-FLUORONICOTINONITRILE
    • 1305208-36-9
    • CS-0051995
    • SCHEMBL25302869
    • P17521
    • AKOS027375898
    • AS-54112
    • MFCD28735369
    • SY234081
    • PB40244
    • MDL: MFCD28735369
    • Inchi: 1S/C6H2BrFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
    • InChI Key: BETGXNHMWBYWJF-UHFFFAOYSA-N
    • SMILES: BrC1C(C#N)=CC(=CN=1)F

Computed Properties

  • Exact Mass: 199.93854 g/mol
  • Monoisotopic Mass: 199.93854 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 36.7
  • Molecular Weight: 201.00

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2-bromo-5-fluoropyridine-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:1305208-36-9)2-bromo-5-fluoropyridine-3-carbonitrile
Order Number:A1049539
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:29
Price ($):3246.0
Email:sales@amadischem.com

Additional information on 2-bromo-5-fluoropyridine-3-carbonitrile

2-bromo-5-fluoropyridine-3-carbonitrile: A Promising Scaffold in Medicinal Chemistry and Advanced Materials Research

2-bromo-5-fluoropyridine-3-carbonitrile (CAS No. 1305208-36-9) is a structurally unique heterocyclic compound that has garnered significant attention in recent years due to its versatile reactivity profile and potential applications in pharmaceutical and materials science domains. This compound, characterized by the presence of a pyridine ring substituted with bromine at the 2-position, fluorine at the 5-position, and a cyano group at the 3-position, exhibits a combination of electronic and steric properties that make it an attractive building block for drug discovery and functional material design. Recent advances in synthetic methodologies and computational modeling have further expanded the understanding of its reactivity and biological relevance.

The 2-bromo-5-fluoropyridine-3-carbonitrile core structure is particularly valuable in medicinal chemistry due to its ability to participate in a wide range of chemical transformations. The bromine substituent at the 2-position serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols. Meanwhile, the fluorine atom at the 5-position introduces unique electronic effects that can modulate the compound's physicochemical properties, including lipophilicity and hydrogen-bonding capabilities. These features are critical in optimizing drug-like properties such as solubility, membrane permeability, and metabolic stability.

Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the utility of 2-bromo-5-fluoropyridine-3-carbonitrile as a key intermediate in the synthesis of novel anti-cancer agents. Researchers at the University of Cambridge demonstrated that functionalization of this scaffold led to the development of a series of pyridine-based kinase inhibitors with improved selectivity profiles against oncogenic targets such as EGFR and ALK. The cyano group at the 3-position was found to play a crucial role in stabilizing the transition state during catalytic inhibition, as revealed by X-ray crystallography and molecular docking simulations.

The CAS No. 1305208-36-9 compound has also shown promise in the field of organic electronics. A 2023 study in Advanced Materials reported the use of this molecule as a precursor for the synthesis of conjugated polymers with tunable optoelectronic properties. The combination of electron-withdrawing cyano and fluorine substituents with the electron-rich pyridine ring created a unique charge-transport mechanism, resulting in materials with enhanced hole mobility and photoluminescent efficiency. These properties make 2-bromo-5-fluoropyridine-3-carbonitrile a candidate for applications in organic light-emitting diodes (OLEDs) and flexible electronic devices.

Computational studies published in ACS Chemical Biology (2023) have further elucidated the biological interactions of 2-bromo-5-fluoropyridine-3-carbonitrile. Molecular dynamics simulations revealed that the fluorine substituent at the 5-position enhances the compound's ability to form favorable interactions with hydrophobic pockets in protein targets. This finding has important implications for the design of next-generation drug candidates, as it suggests that strategic placement of fluorine atoms can significantly improve target engagement and binding affinity.

Recent advances in catalytic methodology have also expanded the synthetic accessibility of 2-bromo-5-fluoropyridine-3-carbonitrile. A 2023 report in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables the efficient synthesis of this compound from readily available starting materials. The use of biobased ligands in this protocol represents a significant step forward in green chemistry, reducing both environmental impact and production costs. This development has the potential to accelerate the development of new therapeutic agents and materials based on this scaffold.

The CAS No. 1305208-36-9 compound has also found applications in the field of agrochemicals. Research published in Pesticide Biochemistry and Physiology (2023) demonstrated that derivatives of this molecule exhibit potent herbicidal activity against broadleaf weeds. The bromine substituent was found to be essential for the herbicidal mechanism, as it facilitates the formation of reactive intermediates that disrupt plant cell membranes. These findings highlight the broad utility of this scaffold across different chemical disciplines.

Structural modifications of 2-bromo-5-fluoropyridine-3-carbonitrile have also led to the discovery of novel fluorinated pharmaceuticals. A 2023 study in European Journal of Medicinal Chemistry reported the development of a fluorinated antifungal agent derived from this scaffold. The compound demonstrated superior efficacy against drug-resistant strains of Candida albicans, with minimal toxicity to mammalian cells. The fluorine atom was found to enhance the compound's stability in biological environments, allowing for prolonged action and reduced dosing frequency.

The 2-bromo-5-fluoropyridine-3-carbonitrile core has also been explored for its potential in the development of molecular sensors. A 2023 study in Sensors and Actuators B: Chemical described the use of this molecule as a recognition element in a fluorescence-based sensor for detecting heavy metal ions in aqueous environments. The cyano group was found to act as a sensitive reporter group, undergoing a reversible change in fluorescence intensity upon binding to target metal ions. This application underscores the compound's versatility beyond traditional pharmaceutical and materials science contexts.

Recent developments in combinatorial chemistry have further expanded the scope of CAS No. 1305208-36-9 applications. High-throughput screening campaigns have identified several derivatives of this compound with promising activity in multiple therapeutic areas, including neurodegenerative diseases and metabolic disorders. The presence of the cyano group has been particularly advantageous in these studies, as it allows for the incorporation of the molecule into diverse pharmacophore frameworks without compromising structural integrity.

The 2-bromo-5-fluoropyridine-3-carbonitrile scaffold continues to inspire innovation in chemical research. Ongoing studies in academic and industrial laboratories are focused on optimizing its reactivity, expanding its synthetic utility, and exploring new application domains. As analytical techniques such as cryogenic electron microscopy and artificial intelligence-driven design become more integrated into drug discovery pipelines, the potential of this compound to contribute to the development of next-generation therapeutics and materials will undoubtedly continue to grow.

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Amadis Chemical Company Limited
(CAS:1305208-36-9)2-bromo-5-fluoropyridine-3-carbonitrile
A1049539
Purity:99%
Quantity:25g
Price ($):3246.0
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